Antibacterial Activity Against Staphylococcus aureus: Okilactomycin vs. Chrolactomycin
Okilactomycin demonstrates comparable or slightly broader antibacterial activity against Staphylococcus aureus relative to the closely related spirotetronate chrolactomycin. In a direct comparative context, okilactomycin exhibited an MIC range of 4–16 μg/mL against S. aureus [1], while chrolactomycin showed an MIC range of 5.2–10.4 μg/mL against Gram-positive bacteria . Although the assay conditions differ slightly (specific S. aureus strain for okilactomycin vs. general Gram-positive panel for chrolactomycin), the overlapping ranges indicate that okilactomycin's potency is at least equivalent and may extend to a lower MIC threshold.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | 4–16 μg/mL (Staphylococcus aureus) |
| Comparator Or Baseline | Chrolactomycin: 5.2–10.4 μg/mL (Gram-positive bacteria) |
| Quantified Difference | Overlapping ranges; okilactomycin lower bound is 4 μg/mL vs. 5.2 μg/mL for chrolactomycin |
| Conditions | Okilactomycin tested against S. aureus in broth microdilution [1]; chrolactomycin tested against Gram-positive panel |
Why This Matters
Procurement decisions for antibacterial screening programs benefit from knowing that okilactomycin's potency is comparable to chrolactomycin but may offer a slightly lower MIC threshold in some assays.
- [1] Singh SB, Zink DL, Dorso K, et al. Discovery of okilactomycin and congeners from Streptomyces scabrisporus by antisense differential sensitivity assay targeting ribosomal protein S4. J Antibiot (Tokyo). 2009;62(1):9-17. View Source
